molecular formula C12H9ClN6O3S2 B2822059 2-(4-(5-chlorothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396636-11-5

2-(4-(5-chlorothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2822059
CAS No.: 1396636-11-5
M. Wt: 384.81
InChI Key: XBTOXUGSAJQAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-(5-chlorothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole group, which is a type of heterocyclic aromatic compound, and a carboxamide group, which is a functional group derived from carboxylic acids . It also contains a sulfonamide group attached to a chlorothiophene, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, the sulfonamide group, and the chlorothiophene would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and carboxamide groups could make it soluble in polar solvents .

Scientific Research Applications

Cytotoxic Activity

Compounds derived from similar chemical structures have been investigated for their cytotoxic activity against various cancer cell lines. For example, a study found that certain sulfonamide derivatives showed significant anticancer activity against breast and colon cancer cell lines, with one compound being particularly potent against breast cancer cell lines (Ghorab et al., 2015). Another research indicated that pyrazole-sulfonamide derivatives exhibited antiproliferative activities against HeLa and C6 cell lines, showing promising broad-spectrum antitumor activity (Mert et al., 2014).

Antimicrobial Activity

Sulfonamide functional groups have been explored for their antimicrobial activity. A study synthesized phenylselanyl–1–(toluene-4-sulfonyl)-1H-tetrazole derivatives and investigated their antimicrobial activity, revealing potential against various microorganisms (Yıldırır et al., 2009).

Carbonic Anhydrase Inhibitors

Research has also focused on the synthesis of novel sulfanilamide/acetazolamide derivatives for inhibiting carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma. Some derivatives showed low nanomolar inhibition constants against different isozymes, highlighting their potential therapeutic applications (Turkmen et al., 2005).

Docking Studies and Crystal Structure

Docking studies and crystal structure analyses of tetrazole derivatives have been conducted to understand their interactions with biological targets, such as the cyclooxygenase-2 enzyme. This research aids in the development of new COX-2 inhibitors (Al-Hourani et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain sulfonamide groups are used as antibiotics, as they inhibit the growth of bacteria by blocking the synthesis of folic acid .

Safety and Hazards

As with any chemical compound, handling “2-(4-(5-chlorothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and toxicity .

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it shows promise as a drug, further studies could focus on its pharmacological properties, efficacy, and safety .

Properties

IUPAC Name

2-[4-[(5-chlorothiophen-2-yl)sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6O3S2/c13-9-5-6-10(23-9)24(21,22)17-7-1-3-8(4-2-7)19-16-12(11(14)20)15-18-19/h1-6,17H,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTOXUGSAJQAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.